Josiphos SL-J006-1
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Josiphos SL-J006-1 involves the reaction of ferrocenyl phosphine with bis(trifluoromethyl)phenylphosphine under controlled conditions. The reaction typically requires a base such as sodium hydride and an inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous purification steps to ensure high chemical and enantiomeric purity, which are crucial for its application in asymmetric catalysis .
Chemical Reactions Analysis
Types of Reactions
Josiphos SL-J006-1 is primarily used in hydrogenation reactions, where it acts as a ligand in metal-catalyzed processes. It is also involved in cross-coupling reactions, such as Suzuki-Miyaura and Heck reactions .
Common Reagents and Conditions
Common reagents used with this compound include palladium and rhodium complexes. The reactions are typically carried out under mild conditions, often at room temperature or slightly elevated temperatures .
Major Products Formed
The major products formed from reactions involving this compound are enantioselective hydrogenation products, which are valuable in the synthesis of pharmaceuticals and fine chemicals .
Scientific Research Applications
Josiphos SL-J006-1 has a wide range of applications in scientific research:
Mechanism of Action
Josiphos SL-J006-1 exerts its effects by coordinating with metal centers to form chiral metal complexes. These complexes facilitate enantioselective reactions by providing a chiral environment around the metal center, which influences the stereochemistry of the reaction products .
Comparison with Similar Compounds
Similar Compounds
Josiphos SL-J007-1: Similar in structure but with different steric and electronic properties.
Josiphos SL-J011-1: Another member of the Josiphos family with distinct reactivity.
Josiphos SL-M002-1: Known for its unique electronic properties.
Uniqueness
Josiphos SL-J006-1 is unique due to its high enantioselectivity and versatility in various catalytic reactions. Its ability to form stable complexes with different metals makes it a preferred choice for many enantioselective syntheses .
Properties
Molecular Formula |
C42H54F12FeP2 |
---|---|
Molecular Weight |
904.6 g/mol |
IUPAC Name |
bis[3,5-bis(trifluoromethyl)phenyl]-[2-[(1R)-1-dicyclohexylphosphanylethyl]cyclopentyl]phosphane;carbanide;cyclopentene;iron(2+) |
InChI |
InChI=1S/C35H40F12P2.C5H8.2CH3.Fe/c1-21(48(26-9-4-2-5-10-26)27-11-6-3-7-12-27)30-13-8-14-31(30)49(28-17-22(32(36,37)38)15-23(18-28)33(39,40)41)29-19-24(34(42,43)44)16-25(20-29)35(45,46)47;1-2-4-5-3-1;;;/h15-21,26-27,30-31H,2-14H2,1H3;1-2H,3-5H2;2*1H3;/q;;2*-1;+2/t21-,30?,31?;;;;/m1..../s1 |
InChI Key |
DBIYTSUMGCYRHK-QHOXFOIYSA-N |
Isomeric SMILES |
[CH3-].[CH3-].C[C@H](C1CCCC1P(C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F)P(C4CCCCC4)C5CCCCC5.C1CC=CC1.[Fe+2] |
Canonical SMILES |
[CH3-].[CH3-].CC(C1CCCC1P(C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F)P(C4CCCCC4)C5CCCCC5.C1CC=CC1.[Fe+2] |
Origin of Product |
United States |
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